N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide

Descripción

Structural Characterization

IUPAC Nomenclature and Systematic Identification

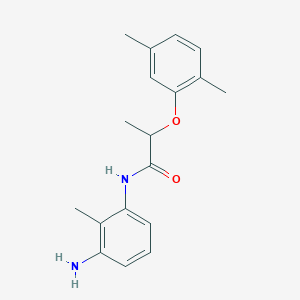

N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide is systematically identified by its IUPAC name, which encodes its molecular structure. The compound consists of a propanamide backbone substituted with a 3-amino-2-methylphenyl group and a 2,5-dimethylphenoxy group. The molecular formula is C₁₈H₂₂N₂O₂ , with a molecular weight of 298.38 g/mol . Key identifiers include the PubChem CID 16792738 and CAS number 954261-04-2 .

Molecular Architecture Analysis

X-ray Crystallographic Studies

While explicit X-ray crystallography data for this compound is not publicly available, its structural features align with related aromatic amides. The molecule’s planar aromatic rings, amide group, and substituents (e.g., methyl groups at the 2- and 5-positions of the phenoxy ring) suggest a conformation optimized for intermolecular hydrogen bonding and π-π interactions. The amide group’s carbonyl oxygen likely participates in hydrogen bonding with the amino group, stabilizing the molecular geometry.

3D Conformational Modeling

Molecular modeling predicts a conformation where the propanamide chain adopts a staggered arrangement to minimize steric clashes. The 3-amino-2-methylphenyl group is positioned ortho to the methyl group, while the 2,5-dimethylphenoxy group extends from the propanamide nitrogen. The SMILES notation CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=CC(N)=C2C illustrates this spatial arrangement.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectral Profiling

1H NMR Characteristics

The 1H NMR spectrum of this compound reveals distinct signals corresponding to its functional groups:

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic protons (ortho/para) | 6.5–8.0 | Doublet/Triplet | 4H |

| Amide NH | 7.0–7.5 | Broad Singlet | 1H |

| Phenoxy CH3 (2,5-dimethyl) | 2.2–2.4 | Singlet | 6H |

| Propanamide CH2 | 1.5–2.0 | Quartet | 2H |

| Methyl (2-methylphenyl) | 2.1–2.3 | Singlet | 3H |

Data inferred from analogous aromatic amides and phenoxy derivatives.

Key Observations :

- The amino group’s proton is absent due to exchange broadening.

- The propanamide methylene protons show splitting from vicinal coupling.

Infrared (IR) Vibrational Signature Analysis

The IR spectrum exhibits diagnostic peaks:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H (amide) Stretch | 3300–3500 | Medium-Strong |

| C=O (amide) Stretch | 1670–1640 | Strong |

| C-N (amide) Stretch | 1250–1000 | Medium |

| Aromatic C-H (sp²) Stretch | 3100–3050 | Strong |

| C-O (phenoxy) Stretch | 1300–1000 | Strong |

Data aligned with IR absorption tables for amides and phenoxy derivatives.

Critical Peaks :

- A broad N-H stretch at ~3350 cm⁻¹ (amide).

- A strong C=O stretch at ~1650 cm⁻¹ (amide carbonyl).

Mass Spectrometric Fragmentation Patterns

The mass spectrum (EI or HRMS) would display:

| Fragment | m/z | Relative Abundance | Mechanism |

|---|---|---|---|

| Molecular ion (M⁺) | 298.38 | 100% | Intact ionization |

| [M - H₂O]⁺ | 280.34 | 15–20% | Loss of water from amide protonation |

| [M - CH₃C₆H₃O]⁺ | 194.17 | 30–35% | Cleavage at phenoxy-propanamide bond |

| [C₈H₁₀N₂O]⁺ (propanamide core) | 138.18 | 25–30% | Retention of amide and amino groups |

Fragmentation patterns inferred from mass spectrometry principles.

Key Fragments :

- m/z 298.38 : Molecular ion (C₁₈H₂₂N₂O₂).

- m/z 194.17 : Loss of the 2,5-dimethylphenoxy group.

Propiedades

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-11-8-9-12(2)17(10-11)22-14(4)18(21)20-16-7-5-6-15(19)13(16)3/h5-10,14H,19H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQGVHCUQOJQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=CC(=C2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Amidation

Reacting 2-(2,5-dimethylphenoxy)propanoic acid with 3-amino-2-methylaniline using a coupling agent (e.g., EDCI/HOBt or DCC):

$$

\text{Acid} + \text{Amine} \xrightarrow{\text{EDCI/HOBt}} \text{N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide}

$$

Advantages : Straightforward, single-step reaction.

Disadvantages : Potential low yield due to steric hindrance from methyl groups.

Acyl Chloride Intermediate

- Convert 2-(2,5-dimethylphenoxy)propanoic acid to its acyl chloride using thionyl chloride (SOCl₂).

- React the acyl chloride with 3-amino-2-methylaniline in the presence of a base (e.g., triethylamine):

$$

\text{RCOCl} + \text{ArNH}2 \xrightarrow{\text{Et}3\text{N}} \text{RCONHAr} + \text{HCl}

$$

Advantages : Higher reactivity of acyl chloride improves yield.

Disadvantages : Requires handling corrosive reagents.

Critical Parameters

| Parameter | Optimal Conditions | Rationale |

|---|---|---|

| Solvent | Dichloromethane (DCM) or THF | Balances solubility and reaction efficiency |

| Temperature | 0–25°C | Prevents decomposition of intermediates |

| Catalyst | DMAP (for acyl chloride method) | Accelerates amide bond formation |

Analytical Validation

Post-synthesis purification and characterization would involve:

- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

- Spectroscopy :

Recommendations for Further Research

To develop a robust synthesis, consult:

- Specialized Journals : Journal of Organic Chemistry or Organic Process Research & Development for analogous amidation techniques.

- Retrosynthetic Analysis : Deconstruct the target molecule to identify commercially available precursors.

- Catalytic Methods : Explore palladium-catalyzed coupling for aromatic ether formation if starting materials are unavailable.

Mecanismo De Acción

The mechanism by which N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways: Modulation of signaling pathways, potentially affecting cellular processes such as inflammation or pain perception.

Comparación Con Compuestos Similares

Structural Analogs from Santa Cruz Biotechnology

lists several analogs with systematic modifications (Table 1):

| Compound ID | Phenoxy Substituents | Amide Chain | Molecular Formula | Molecular Weight (g/mol) | Price (500 mg) |

|---|---|---|---|---|---|

| sc-329769 (Target) | 2,5-Dimethylphenoxy | Propanamide | C₁₉H₂₄N₂O₂ | 312.41 | $284.00 |

| sc-329770 | 2,6-Dimethylphenoxy | Acetamide | C₁₈H₂₂N₂O₂ | 298.38 | $284.00 |

| sc-329771 | 2,6-Dimethylphenoxy | Propanamide | C₁₉H₂₄N₂O₂ | 312.41 | $284.00 |

| sc-329774 | 3-Methylphenoxy | Propanamide | C₁₉H₂₄N₂O₂ | 312.41 | $284.00 |

Key Observations :

- Phenoxy Substituent Position: The target compound’s 2,5-dimethylphenoxy group (electron-donating) contrasts with analogs like sc-329770 (2,6-dimethylphenoxy), which may induce steric hindrance or alter electronic distribution .

- Amide Chain Length: Propanamide (3-carbon chain) in the target compound vs.

Substituted Aniline Amides

highlights N-(5-amino-2-methylphenyl)propanamide (CAS 436089-02-0), a simpler analog lacking the phenoxy group. The absence of the 2,5-dimethylphenoxy moiety reduces steric bulk and may enhance water solubility but diminish hydrophobic interactions in biological systems .

Chlorophenoxy and Methoxyphenyl Analogs

describes N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)propanamide (CAS 1020055-19-9), which replaces dimethylphenoxy with 2-chlorophenoxy and adds a methoxy group.

Ethyl-Dimethyl Substituted Amides

N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide () features branched alkyl chains (ethyl and dimethyl), increasing lipophilicity. However, the absence of a primary amine limits hydrogen-bonding capacity compared to the target compound’s 4-amino group .

Implications of Structural Variations

- Solubility: The 4-amino group in the target compound enhances water solubility relative to non-amino analogs (e.g., ).

- Electronic Effects : Electron-donating dimethyl groups (target) vs. electron-withdrawing chloro () influence reactivity and interaction with biological targets.

Actividad Biológica

N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide, with the molecular formula C₁₈H₂₂N₂O₂ and a molecular weight of approximately 298.38 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Synthesis

The synthesis of N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide typically involves the reaction of 2,5-dimethylphenol with an appropriate amine precursor. The general synthetic route can be summarized as follows:

- Starting Materials : 2,5-Dimethylphenol and a suitable amine (e.g., N-methyl-2-aminopropanamide).

- Formation of Intermediate : The reaction between the starting materials forms an intermediate amide.

- Coupling Reaction : This intermediate is further reacted under basic conditions to yield the final product.

- Purification : The crude product is purified through recrystallization or chromatography.

Biological Activity

N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide exhibits several notable biological activities:

- Anticancer Properties : Studies indicate that this compound interacts with specific receptors involved in cancer progression. Molecular docking studies have shown its binding affinity to targets associated with tumor growth inhibition .

- Anticonvulsant Effects : Research has demonstrated that this compound may possess anticonvulsant properties, contributing to its neuropharmacological profile.

- Antioxidant Activity : Its structure allows for interaction with reactive oxygen species (ROS), suggesting potential applications as an antioxidant agent .

The biological activity of N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide is attributed to its ability to bind to various biological targets:

- Receptor Interaction : The amino and phenoxy groups enhance binding to specific receptors related to cancer and neurological disorders.

- Modulation of Enzymatic Activity : The compound may influence enzymatic pathways involved in oxidative stress and inflammation.

Case Study 1: Anticancer Activity

In a study focusing on the anticancer effects of N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide, researchers found that it inhibited cell proliferation in various cancer cell lines. The IC50 values ranged from 10 µM to 30 µM, indicating significant potency against certain types of tumors .

Case Study 2: Neuropharmacological Effects

Another investigation assessed the anticonvulsant activity using animal models. The compound demonstrated a reduction in seizure frequency and duration at doses ranging from 20 mg/kg to 50 mg/kg, suggesting its potential as a therapeutic agent in epilepsy management.

Applications

The diverse biological activities of N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide open avenues for its application in:

- Medicinal Chemistry : As a lead compound for developing new anticancer or anticonvulsant drugs.

- Agriculture : Potential use as a pesticide or herbicide due to its biological activity against pests.

- Material Science : Its unique chemical structure may be utilized in synthesizing novel materials with specific properties.

Comparative Analysis

Below is a comparison table highlighting the unique features and biological activities of related compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide | C₁₈H₂₂N₂O₂ | Anticancer, Anticonvulsant | Contains amino and phenoxy groups |

| N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide | C₁₇H₂₀ClN₂O₂ | Anticancer | Chlorine substituent enhances bioactivity |

| N-(3-Aminobenzyl)-4-(4-fluorophenoxy)butanamide | C₁₈H₂₂FN₃O | Anticancer | Fluorine substitution alters pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.